DDD107498

Overview

Description

DDD107498 is a novel antimalarial compound developed through a collaborative effort between the University of Dundee and the Medicines for Malaria Venture. This compound has shown potent activity against multiple life-cycle stages of the Plasmodium parasite, which causes malaria. It has excellent pharmacokinetic properties, including good oral availability and a long plasma half-life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DDD107498 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the reaction conditions and using industrial-grade solvents and reagents. The compound is then subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: DDD107498 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions are employed to introduce different substituents into the core structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their potential antimalarial activity .

Scientific Research Applications

Antimalarial Treatment

DDD107498 exhibits potent activity against Plasmodium falciparum, particularly in its blood stages. It has demonstrated the ability to:

- Kill parasites rapidly : In laboratory studies, this compound has shown a significant reduction in parasite load within 48 hours of treatment, indicating rapid cidal activity against various stages of the parasite's life cycle .

- Single-dose efficacy : The compound has the potential to be effective with a single-dose administration, which would simplify treatment regimens and improve patient compliance .

Transmission Blocking

One of the most promising applications of this compound is its potential role in blocking malaria transmission:

- Effect on mosquito infection : Studies have shown that this compound can significantly reduce the infectivity of malaria-infected mosquitoes, thereby limiting the spread of malaria .

- Impact on transmission dynamics : The compound's ability to reduce the basic reproductive number () suggests that it could effectively interrupt transmission cycles in malaria-endemic regions .

Chemoprotection

This compound may also serve as a chemoprotective agent:

- Preventing infection : Preliminary data indicate that it could protect individuals from developing malaria upon exposure to infected mosquitoes, which is crucial for at-risk populations .

Preclinical Development and Clinical Trials

This compound has progressed through various stages of development:

- Safety and pharmacokinetics : Early safety studies indicated no significant inhibition of major human cytochrome P450 isoforms, suggesting a favorable safety profile for human use .

- Clinical trials : Following successful preclinical studies, this compound is set to enter human clinical trials, with ongoing safety testing and dosage optimization being conducted .

Efficacy Against Different Stages of Plasmodium falciparum

| Stage | Concentration (nM) | Effect Observed |

|---|---|---|

| Ring Stage | 4 | Formation of abnormal trophozoites |

| Trophozoite Stage | 4 | Prevention of schizont formation |

| Schizont Stage | 4 | Prevention of ring formation; cidal activity |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | TBD (To Be Determined) |

| Bioavailability | TBD |

| Volume of Distribution | TBD |

Case Study 1: Efficacy in Mouse Models

In a series of experiments using mouse models infected with Plasmodium berghei, this compound demonstrated:

- A reduction in parasite load after treatment.

- Significant impact on mosquito infectivity post-treatment, leading to decreased transmission rates.

Case Study 2: Resistance Development Studies

Research conducted at Columbia University involved developing resistant strains of Plasmodium to assess the durability and effectiveness of this compound:

- Resistance was induced through gradual exposure to increasing doses.

- The compound maintained efficacy against resistant strains, indicating its robust mechanism of action.

Mechanism of Action

DDD107498 exerts its effects by inhibiting protein synthesis in the Plasmodium parasite. The molecular target of the compound is the translation elongation factor 2 (eEF2), which is essential for protein synthesis at all stages of the parasite life cycle. By inhibiting eEF2, this compound prevents the parasite from synthesizing essential proteins, leading to its death .

Comparison with Similar Compounds

KAE609: Another antimalarial compound currently in clinical trials.

KAF156: A compound with a different mechanism of action but similar antimalarial activity.

DSM265: Targets a different enzyme in the parasite but has shown promising results in preclinical studies

Uniqueness of DDD107498: this compound stands out due to its novel mechanism of action, targeting eEF2, which is not targeted by other antimalarial drugs. This reduces the likelihood of cross-resistance with existing treatments. Additionally, its ability to act against multiple life-cycle stages of the parasite makes it a highly effective and versatile antimalarial agent .

Biological Activity

DDD107498 is a novel antimalarial compound that has garnered attention for its unique mechanism of action and broad therapeutic potential against malaria. This article explores the biological activity of this compound, focusing on its efficacy, mechanism of action, pharmacokinetics, and safety profile, supported by data tables and case studies.

This compound functions primarily as an inhibitor of protein synthesis in the malaria parasite Plasmodium. Its molecular target is identified as translation elongation factor 2 (eEF2) , which is essential for the GTP-dependent translocation of ribosomes along messenger RNA (mRNA) during protein synthesis. This inhibition disrupts the parasite's ability to produce proteins necessary for its survival and replication .

In Vitro Studies

In vitro assays demonstrated that this compound exhibits potent antimalarial activity against various stages of the Plasmodium life cycle. The compound was tested against synchronized cultures of P. falciparum, showing significant effects at different developmental stages:

- Ring Stage : At a concentration of 4 nM, this compound caused abnormal trophozoite formation.

- Trophozoite Stage : It resulted in a 50% reduction in schizont formation, indicating cidal activity.

- Schizont Stage : A 98% reduction in parasites was observed, demonstrating rapid killing capabilities .

In Vivo Studies

In vivo efficacy was assessed using mouse models infected with P. berghei and P. falciparum. Key findings include:

- Effective Dose (ED90) : The ED90 for a single oral dose was 0.57 mg/kg for P. berghei, and when dosed daily for four days in SCID mice infected with P. falciparum, the ED90 was 0.95 mg/kg per day .

- Minimum Parasiticidal Concentration (MPC) : Blood sampling indicated an MPC of 10-13 ng/mL for asexual blood stage infections .

Transmission Blocking Capability

This compound also demonstrates strong potential as a transmission-blocking agent. It effectively inhibits gametocyte formation, which is crucial for malaria transmission from humans to mosquitoes:

- Male Gametocytes : EC50 of 1.8 nM.

- Female Gametocytes : EC50 of 1.2 nM.

- Standard Membrane Feeding Assay (SMFA) : Showed an overall effect size of approximately 90.5%, indicating significant potential to reduce malaria transmission rates .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are favorable, with good absorption and distribution characteristics noted in animal models. Safety studies have shown that this compound does not significantly inhibit major human cytochrome P450 isoforms, suggesting a low risk of drug-drug interactions .

Case Study 1: Efficacy in Mouse Models

In a study involving NOD-scid IL-2R null mice engrafted with human erythrocytes, this compound was administered orally over four days post-infection with P. falciparum. The results indicated a marked reduction in parasitemia levels by day seven post-infection, showcasing its potential as an effective treatment option for malaria .

Case Study 2: Transmission Blocking Assessment

In another study assessing transmission blocking capabilities, this compound was found to significantly reduce oocyst development in mosquitoes fed on infected mice treated with the compound. This highlights its dual role as both a therapeutic agent and a preventive measure against malaria transmission .

Data Summary Table

| Parameter | Value |

|---|---|

| Target | Translation Elongation Factor 2 |

| ED90 (Single Dose) | 0.57 mg/kg (P. berghei) |

| ED90 (4 Days Treatment) | 0.95 mg/kg (P. falciparum) |

| MPC | 10-13 ng/mL |

| Male Gametocyte EC50 | 1.8 nM |

| Female Gametocyte EC50 | 1.2 nM |

| Effect Size (Transmission) | 90.5% |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of DDD107498 against Plasmodium species?

this compound inhibits Plasmodium falciparum translation elongation factor 2 (PfeEF2), a GTP-dependent ribosomal translocation factor essential for protein synthesis. This inhibition disrupts cytoplasmic protein synthesis, leading to parasite death. Unlike tetracyclines or macrolides (which target the apicoplast), this compound acts directly in the cytoplasm, enabling rapid parasiticidal effects .

Q. What experimental models validate this compound's efficacy across Plasmodium life stages?

- Liver stage : this compound inhibits P. berghei and P. yoelii schizont formation, with complete growth inhibition at 25 nM in HepG2 spheroids .

- Blood stage : In vitro assays against drug-resistant P. falciparum strains (e.g., Dd2, 7G8) show median EC50 values of 0.81 nM (vs. P. falciparum) and 0.51 nM (vs. P. vivax), outperforming artesunate .

- Transmission-blocking : Preclinical mouse models demonstrate 90% parasitemia reduction (ED90 = 0.57 mg/kg) after a single oral dose .

Q. How is this compound's pharmacokinetic profile characterized in preclinical studies?

this compound exhibits high oral bioavailability (>80%) and a plasma half-life of 16–19 hours in mice, supporting single-dose curative potential. Its metabolic stability and lack of toxicity in preclinical species further underscore its drug-like properties .

Q. What methodologies are used to assess this compound's impact on parasite cell cycle progression?

- Flow cytometry : Quantifies cell cycle distribution (e.g., increased S/G2/M phase cells post-treatment) .

- Microscopy : Reveals morphological changes, including cell lysis and pleomorphism in treated parasites .

- Cell counting : Tracks stage-specific population shifts (e.g., S→R transition dominance) .

Q. How does this compound compare to existing antimalarials in overcoming drug resistance?

this compound maintains low micromolar efficacy against P. falciparum strains resistant to artemisinin, chloroquine, and mefloquine. Its novel mechanism avoids cross-resistance with current therapies .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in this compound's translation inhibition potency?

- In-cellulo assays : High-content imaging (HCI) of P. berghei liver stages quantifies native protein synthesis inhibition (e.g., 72% inhibition at 5 µM) .

- Lysate-based assays : In vitro translation (IVT) using P. falciparum lysates shows higher IC50 (60.5–100 nM) than cellular assays, suggesting assay conditions may mask true potency .

- Combination studies : Co-treatment with anisomycin (translation arrest) reveals additive antiplasmodial effects, independent of translation inhibition .

Q. Why does this compound exhibit stronger antiplasmodial effects than predicted by its translation inhibition efficacy?

Despite weaker translation inhibition (e.g., ~45% at 10x EC50), this compound induces cytostatic and cytotoxic effects post-washout, reducing merosome formation by 50%. This suggests secondary mechanisms, such as irreversible ribosomal damage or downstream metabolic disruption .

Q. How do researchers validate target specificity in this compound-resistant parasites?

Resistance studies link P. falciparum mutations in PfeEF2 (e.g., E122K, M734I) to reduced this compound binding. CRISPR-Cas9 editing of these mutations in sensitive strains confirms target-mediated resistance .

Q. What advanced screening platforms identify this compound-like inhibitors?

- OPP HCI assay : Miniaturized 384-well plate format screens for liver-stage translation inhibitors using P. berghei-infected HepG2 cells. This compound serves as a control (Z’ = 0.64, SSMD = 11.1) .

- Pathogen Box library : Screens 400 compounds for translation inhibition, with MMV634140 and MMV667494 identified as hits with parasite-specific activity .

Q. How do combination therapies enhance this compound's antiplasmodial activity?

Staggered treatment with this compound (20 nM) and translation inhibitors (e.g., anisomycin, LysRS-IN-2) reduces merosome release by 50% compared to monotherapy. This additive effect highlights potential for multi-target regimens to delay resistance .

Q. Data Contradictions and Methodological Challenges

Q. How is the disconnect between this compound's translation inhibition IC50 and antiplasmodial EC50 addressed?

While P. falciparum IVT assays report translation IC50 ≈60–100 nM, cellular assays show antiplasmodial EC50 ≈1–2 nM. This discrepancy is attributed to:

- Cellular context : Native ribosome dynamics in intact parasites vs. lysate systems .

- Prolonged exposure : this compound's long half-life enables sustained target engagement despite suboptimal translation inhibition .

Q. Why does this compound show variable efficacy in slow-killing vs. fast-killing assays?

In slow-killing PRR assays, this compound's inhibition of PfLDH synthesis artificially elevates parasite reduction rates. This contrasts with fast-killing assays, where delayed ribosomal effects dominate .

Properties

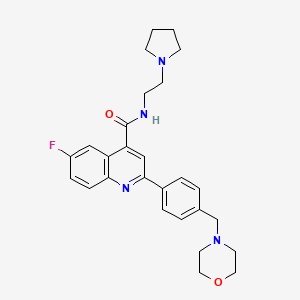

IUPAC Name |

6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUHBSJOJMZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469439-69-7 | |

| Record name | M-5717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CABAMIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.